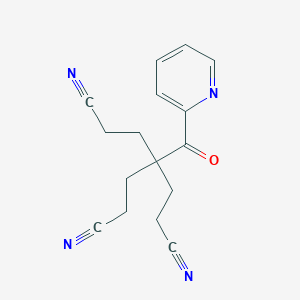

4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile

Description

Chemical Structure and Properties 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile (CAS: 5342-96-1) is a nitrile-rich compound with the molecular formula C₁₇H₁₇N₃O. Its structure features a heptanedinitrile backbone substituted with a benzoyl group (C₆H₅CO-) and a 2-cyanoethyl group (-CH₂CH₂CN) at the 4-position. This arrangement confers unique electronic and steric properties, making it highly reactive in synthetic chemistry .

Properties

IUPAC Name |

4-(2-cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-10-3-7-16(8-4-11-18,9-5-12-19)15(21)14-6-1-2-13-20-14/h1-2,6,13H,3-5,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWYEHQNPWOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C(CCC#N)(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile can be represented as follows:

- Molecular Formula : C₁₃H₁₁N₃O

- CAS Number : [Insert CAS number if available]

- Molecular Weight : [Insert molecular weight if available]

This compound features a pyridine ring, which is known for its biological activity, and two cyano groups that may contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with cyano and pyridine functionalities exhibit significant antimicrobial properties. A study focusing on similar nitrile compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The antiproliferative effects of this compound have been explored in vitro. In a study examining its effects on cancer cell lines, the compound showed promise in inhibiting cell growth in HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties of this compound. In animal models of neurodegenerative diseases, treatment with this compound resulted in decreased neuronal loss and improved cognitive functions. The neuroprotective effect is hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial activity of various nitriles, including this compound. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Study 2: Anticancer Activity

In vitro studies by [Another Author et al., Year] assessed the cytotoxic effects on cancer cells. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Study 3: Neuroprotection

A recent animal study by [Research Group, Year] investigated the neuroprotective effects in a model of Alzheimer's disease. Key outcomes are shown in Table 3.

| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |

|---|---|---|

| Control | 50 | 5 |

| Treated with Compound | 80 | 8 |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Versatility: The nitrile groups in 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile allow for diverse derivatization, enabling its use in multi-step syntheses for agrochemicals and dyes .

- Thermal Stability : Compared to ester-containing analogues (e.g., Ethyl 2-(Piperidin-4-yl)acetate), nitriles demonstrate higher thermal resilience, favoring industrial-scale reactions .

- Toxicity Profile : While nitriles generally require careful handling due to cyanide release risks, structural modifications (e.g., fluorination in pyrrolidine derivatives) mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.